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Esculentin-1-OA4

Antimicrobial peptide MIC Staphylococcus aureus

Esculentin-1-OA4 is a 46-residue, C-terminally cyclized antimicrobial peptide (AMP) belonging to the esculentin-1 family, isolated from the skin secretions of the Chinese odorous frog Odorrana andersonii. It is characterized by a single disulfide bridge (Cys40–Cys46) and a net charge of +6, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and the fungus Candida albicans.

Molecular Formula
Molecular Weight
Cat. No. B1576686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1-OA4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1-OA4: A Cyclic Antimicrobial Peptide from Odorrana andersonii for Anti-Infective Research


Esculentin-1-OA4 is a 46-residue, C-terminally cyclized antimicrobial peptide (AMP) belonging to the esculentin-1 family, isolated from the skin secretions of the Chinese odorous frog Odorrana andersonii [1]. It is characterized by a single disulfide bridge (Cys40–Cys46) and a net charge of +6, exhibiting broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and the fungus Candida albicans [2]. The peptide was identified as part of a large-scale peptidomic and genomic survey that uncovered 728 AMPs from nine odorous frog species, establishing it as a member of one of the most diverse natural AMP repertoires known [1].

Why Generic Esculentin-1 Peptide Substitution Fails for Esculentin-1-OA4 Research Applications


Esculentin-1 peptides from different amphibian species exhibit substantial sequence divergence that translates into distinct antimicrobial potency profiles, target specificity, and physicochemical behavior [1]. Even within the same host species (O. andersonii), truncated variants such as Esculentin-1-OA6 (25 residues) lack the C-terminal cysteine-rich domain and display markedly different hydrophobicity and Boman index values compared to full-length Esculentin-1-OA4 [2][3]. Consequently, assuming functional equivalence among esculentin-1 family members during experimental design or procurement introduces uncontrolled variability, undermining reproducibility in structure-activity relationship (SAR) studies, mechanism-of-action investigations, and translational development programs.

Esculentin-1-OA4 Procurement Decision Guide: Head-to-Head Quantitative Differentiation Data


Broad-Spectrum Antibacterial MIC Values Against ATCC Reference Strains

Esculentin-1-OA4 demonstrates quantifiable antibacterial activity against clinically relevant reference strains. Against S. aureus ATCC 25923, the MIC is 2.8 µg/mL, which is 2-fold lower (more potent) than its MIC against E. coli ATCC 25922 (5.6 µg/mL) [1]. While direct head-to-head data with Esculentin-1 from Rana esculenta under identical assay conditions are not available, a cross-study comparison reveals that Esculentin-1 (R. esculenta) exhibits MIC values in the range of 0.1–0.9 µM against a different panel of test organisms, including E. coli D21 (0.2 µM) and S. aureus Cowan1 (0.4 µM) [2]. When converted using the molecular weight of Esculentin-1-OA4 (4846.92 Da), the 2.8 µg/mL MIC equates to approximately 0.58 µM, placing it within a comparable order of magnitude for S. aureus activity, though definitive relative potency cannot be assigned due to strain and methodological differences.

Antimicrobial peptide MIC Staphylococcus aureus Escherichia coli Candida albicans

Physicochemical Differentiation: Hydrophobicity and Boman Index of Esculentin-1-OA4 vs. Co-Species Truncated Variant Esculentin-1-OA6

Esculentin-1-OA4 (46 residues, cyclic) possesses a hydrophobicity of 0.467 and a Boman index of -9.99, whereas the co-species truncated peptide Esculentin-1-OA6 (25 residues, lacks C-terminal domain) exhibits a hydrophobicity of -0.356 and a Boman index of -22.28 [1][2]. The 0.823-unit difference in hydrophobicity (shift from negative to positive) and the 12.29-unit difference in Boman index predict substantially different membrane partitioning behavior and potential off-target protein binding propensities. Additionally, Esculentin-1-OA4's larger molecular mass (4846.92 Da vs. 2718.24 Da) and presence of a single disulfide bond confer structural rigidity absent in the linear Esculentin-1-OA6 [1][2].

Physicochemical properties Hydrophobicity Boman index Structure-activity relationship

Antifungal Activity Against Candida albicans as a Differentiator from Gram-Selective AMPs

Esculentin-1-OA4 inhibits the yeast Candida albicans ATCC 2002 with an MIC of 5.6 µg/mL, demonstrating antifungal activity alongside its antibacterial effects [1]. This distinguishes it from many frog-skin AMPs that exhibit Gram-selective profiles. In contrast, the available DRAMP annotation for the closely related Esculentin-1-OA6 does not report any antifungal activity data, suggesting either a lack of testing or absence of detectable activity at standard concentrations [2]. The dual antibacterial-antifungal profile of Esculentin-1-OA4 positions it as a candidate for broad-spectrum anti-infective applications where polymicrobial coverage is critical.

Antifungal Candida albicans Broad-spectrum Anti-Gram-positive Anti-Gram-negative

Sequence-Level Differentiation: Unique Residue Positions Distinguishing Esculentin-1-OA4 from Other Esculentin-1 Variants

Alignment of Esculentin-1-OA4 with Esculentin-1 (Rana esculenta) reveals multiple amino acid substitutions across the 46-residue sequence, including positions within the N-terminal amphipathic helix and the C-terminal loop region [1][2]. Notable differences include the substitution of the N-terminal residue (Gly in OA4 vs. Gly in Esculentin-1, though downstream positions diverge: e.g., position 2: Leu in OA4 vs. Ile in Esculentin-1; position 4: Thr vs. Ser; position 7: Gly vs. Arg). These residue-level variations are expected to alter hydrophobic moment, helix propensity, and target membrane selectivity, providing concrete genetic diversity that rationalizes differential activity profiles observed across esculentin-1 family members [1][2].

Sequence alignment Structure-activity relationship Antimicrobial peptide engineering Point mutation analysis

Optimal Application Scenarios for Esculentin-1-OA4 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Full-Length Cyclic Esculentin-1 Scaffolds

Investigators performing alanine-scanning mutagenesis or residue-substitution analysis of the esculentin-1 family should use Esculentin-1-OA4 as a template when the research objective includes probing the contribution of the C-terminal disulfide-clamped loop to antimicrobial activity. Its distinct sequence and cyclic architecture [1] provide a defined scaffold that differs from linear truncation variants such as Esculentin-1-OA6, enabling direct assessment of cyclization-dependent effects on membrane permeabilization and protease stability.

Broad-Spectrum Anti-Infective Screening Panels Including Fungal Pathogens

Esculentin-1-OA4 is appropriate for inclusion in antimicrobial screening cascades that require simultaneous assessment of antibacterial and antifungal endpoints. Its documented activity against C. albicans ATCC 2002 (MIC = 5.6 µg/mL) alongside activity against S. aureus and E. coli [2] makes it suitable for polymicrobial infection models where other esculentin-1 peptides lacking antifungal annotation would require additional characterization before use.

Computational QSAR Model Training Leveraging Experimentally Measured Physicochemical Parameters

The combination of experimentally determined MIC values [2] and comprehensive computed physicochemical descriptors (hydrophobicity = 0.467, Boman index = -9.99, net charge = +6) [3] makes Esculentin-1-OA4 a well-annotated data point for quantitative structure-activity relationship (QSAR) model development. Its divergence from Esculentin-1-OA6 across multiple in silico parameters (ΔHydrophobicity = +0.823; ΔBoman index = +12.29) [3][4] provides a useful spread for training algorithms that predict antimicrobial activity from sequence-derived features.

Comparative Mechanistic Studies of Membrane Selectivity Between Frog Species-Derived AMPs

Researchers comparing the membrane selectivity determinants of ranid frog AMPs can employ Esculentin-1-OA4 (Odorrana andersonii) alongside Esculentin-1 (Rana esculenta) to investigate how species-specific sequence variations [1][5] influence target cell specificity. The absence of reported hemolytic data for Esculentin-1-OA4 [3] also presents an opportunity to generate novel selectivity data that would enhance its procurement value for therapeutic development programs.

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